molecular formula C27H22FN3O2S B2757146 N-(2-fluorophenyl)-2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide CAS No. 866842-70-8

N-(2-fluorophenyl)-2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B2757146
CAS No.: 866842-70-8
M. Wt: 471.55
InChI Key: QFZNSAYNPGRNAY-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a chromeno-pyrimidine derivative featuring a fluorophenyl acetamide moiety. Its structure combines a fused chromene-pyrimidine core with a thioether-linked acetamide group, which modulates physicochemical properties and biological interactions. The 2-fluorophenyl substituent distinguishes it from analogs with chlorophenyl, methylphenyl, or other aryl groups, influencing electronic, steric, and solubility profiles .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN3O2S/c1-16-10-12-18(13-11-16)25-30-26-20(14-19-7-5-6-17(2)24(19)33-26)27(31-25)34-15-23(32)29-22-9-4-3-8-21(22)28/h3-13H,14-15H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZNSAYNPGRNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=N2)SCC(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure

The compound features a complex structure that includes a fluorophenyl group and a chromeno-pyrimidine moiety. The presence of sulfur in the thioacetamide linkage adds to its biological relevance.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit significant biological activities, particularly in anticancer applications. The following sections delve into specific studies highlighting the biological effects of this compound.

Anticancer Activity

  • Mechanism of Action :
    • The compound's mechanism is believed to involve the inhibition of key proteins involved in cell proliferation and survival pathways. For instance, studies on related thiazole derivatives have shown that modifications in the phenyl ring can enhance cytotoxicity against various cancer cell lines, such as A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells .
    • The interaction with Bcl-2 proteins has been noted as a crucial factor in promoting apoptosis in cancer cells, suggesting that this compound may similarly induce cell death through this pathway .
  • IC50 Values :
    • Related compounds have demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxicity that could be relevant for this compound as well .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that:

  • Substituents : The presence of electron-donating groups (like methyl) on the phenyl rings tends to enhance biological activity. For example, the addition of a methyl group at the para position significantly increases cytotoxicity .
  • Thiazole Influence : The thiazole moiety is essential for maintaining activity, as seen in various synthesized compounds where modifications led to varying degrees of effectiveness against cancer cells .

Case Studies

Several case studies have explored the biological effects of structurally similar compounds:

  • Thiazole Derivatives :
    • A study developed novel thiazole-based thioacetamides showing strong selectivity against A549 and NIH/3T3 cells. These compounds exhibited significant anticancer properties, reinforcing the potential efficacy of this compound in similar contexts .
  • Molecular Dynamics Simulations :
    • Molecular dynamics simulations for related compounds indicated that hydrophobic interactions play a significant role in binding affinity to target proteins like Bcl-2, suggesting that this compound may similarly interact through non-polar contacts with critical protein sites involved in cancer cell survival pathways .

Comparison with Similar Compounds

Key Structural Insights :

  • Halogen Effects : Fluorine’s electronegativity enhances dipole interactions, while chlorine increases lipophilicity but may sterically hinder binding .
  • Substituent Position : Para-substituted fluorophenyl (4-F) analogs exhibit distinct electronic effects compared to ortho-substituted (2-F) derivatives, impacting receptor binding .
  • Functional Groups : Ethoxy or methoxy groups reduce lipophilicity and improve aqueous solubility, critical for pharmacokinetics .

Physicochemical Properties

  • Chlorophenyl analogs (XLogP3 ~7.2) are more lipophilic, whereas ethoxy-substituted analogs (XLogP3 ~5.9) favor solubility .
  • Hydrogen Bonding: All analogs have 1 donor (amide NH) and 5–6 acceptors (carbonyl, pyrimidine N, sulfur), enabling interactions with biological targets .
  • Molecular Weight : Most analogs fall within 480–560 g/mol, adhering to Lipinski’s rule for drug-likeness .

Pharmacological Implications

  • Fluorine vs. Chlorine : Fluorine’s electronegativity may enhance target binding via dipole interactions, whereas chlorine’s bulk could improve hydrophobic binding but reduce selectivity .
  • Substituent Position : Para-substituted derivatives (e.g., 4-F) may exhibit better metabolic stability compared to ortho-substituted (2-F) analogs due to reduced steric hindrance .
  • Solubility vs. Permeability : Ethoxy/methoxy groups balance solubility and permeability, critical for oral bioavailability .

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